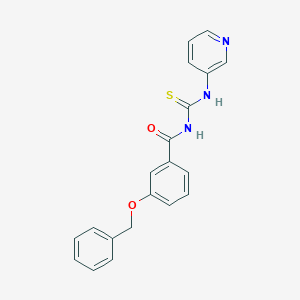
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis in cancer cells. These effects make this compound a promising therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide. One direction is the optimization of its synthesis to improve its yield and purity. Another direction is the study of its efficacy in vivo to determine its potential as a therapeutic agent. Additionally, the study of its potential side effects and toxicity is an important direction for future research. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the reaction of 3-aminopyridine-2-carbothioamide with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anticancer properties. This compound has been studied in vitro and in vivo to determine its efficacy as a potential treatment for various diseases.
Propriétés
Nom du produit |
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide |
|---|---|
Formule moléculaire |
C20H17N3O2S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-9-5-11-21-13-17)16-8-4-10-18(12-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,23,24,26) |
Clé InChI |
MKJOXXHETLLLLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-2-methyl-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277987.png)
![5-(4-bromophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277988.png)
![5-(4-chlorophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277989.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)